molecular formula C11H18N2O5 B14260150 Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate CAS No. 391894-62-5

Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate

Cat. No.: B14260150
CAS No.: 391894-62-5
M. Wt: 258.27 g/mol
InChI Key: YZJFGBXJPHDLBY-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a carbon atom, which is also bonded to an ester group (-COOEt) and a cyclohexylamino group (-NH-C6H11)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with cyclohexylamine and a nitrating agent. One common method includes the following steps:

    Condensation Reaction: Ethyl acetoacetate is reacted with cyclohexylamine in the presence of a base such as sodium ethoxide to form the intermediate ethyl 3-(cyclohexylamino)-3-oxopropanoate.

    Nitration: The intermediate is then subjected to nitration using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 3-(cyclohexylamino)-3-oxopropanoate.

    Substitution: Various substituted esters or amides.

    Hydrolysis: 3-(cyclohexylamino)-2-nitropropanoic acid.

Scientific Research Applications

Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies investigating the effects of nitro compounds on biological systems, including their potential as antimicrobial or anticancer agents.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-2-nitro-3-oxopropanoate: Lacks the cyclohexyl group, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.

    Cyclohexylamine: A simpler compound that serves as a building block for more complex molecules like this compound.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.

Properties

CAS No.

391894-62-5

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate

InChI

InChI=1S/C11H18N2O5/c1-2-18-11(15)9(13(16)17)10(14)12-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,14)

InChI Key

YZJFGBXJPHDLBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)NC1CCCCC1)[N+](=O)[O-]

Origin of Product

United States

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